molecular formula C8H7BrN2 B1292760 4-Bromo-2-(methylamino)benzonitrile CAS No. 954226-93-8

4-Bromo-2-(methylamino)benzonitrile

Cat. No.: B1292760
CAS No.: 954226-93-8
M. Wt: 211.06 g/mol
InChI Key: CDRZTDLGHZNPEG-UHFFFAOYSA-N
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Description

4-Bromo-2-(methylamino)benzonitrile is an organic compound with the molecular formula C8H7BrN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methylamino)benzonitrile typically involves the bromination of 2-(methylamino)benzonitrile. One common method is the reaction of 2-(methylamino)benzonitrile with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as employing recyclable solvents and catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methylamino)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The methylamino group can be oxidized to form corresponding imines or reduced to form primary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzonitriles with various functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Products include imines, primary amines, and other derivatives depending on the specific reaction conditions.

Scientific Research Applications

4-Bromo-2-(methylamino)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methylamino)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and methylamino group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)benzonitrile: Lacks the bromine atom, resulting in different reactivity and binding properties.

    4-Bromo-2-aminobenzonitrile: Contains an amino group instead of a methylamino group, affecting its chemical behavior and applications.

    4-Bromo-2-(dimethylamino)benzonitrile: Has a dimethylamino group, which can lead to different steric and electronic effects.

Uniqueness

4-Bromo-2-(methylamino)benzonitrile is unique due to the presence of both a bromine atom and a methylamino group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

4-bromo-2-(methylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRZTDLGHZNPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647933
Record name 4-Bromo-2-(methylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954226-93-8
Record name 4-Bromo-2-(methylamino)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954226-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(methylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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